molecular formula C22H31ClN2O5S2 B12430940 Spirapril (hydrochloride)

Spirapril (hydrochloride)

Cat. No.: B12430940
M. Wt: 503.1 g/mol
InChI Key: CLDOLNORSLLQDI-QDRZTAJBSA-N
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Description

Historical Context of ACEIs in Preclinical Drug Discovery

The discovery of ACE inhibitors is a compelling narrative of translating natural compounds into powerful therapeutic agents. The initial breakthrough came from the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that potentiated the effects of bradykinin (B550075) and inhibited the angiotensin-converting enzyme. wikipedia.orglgcstandards.comtandfonline.com This led to the isolation of teprotide, a nonapeptide that, while effective, lacked oral bioavailability, limiting its therapeutic utility. wikipedia.orgahajournals.org

The subsequent era of preclinical drug discovery focused on designing small, orally active molecules that could mimic the action of these venom-derived peptides. A pivotal moment was the realization that ACE is a zinc-containing metalloprotein, similar in some respects to carboxypeptidase A. wikipedia.org This understanding guided the design of the first commercially successful oral ACE inhibitor, captopril (B1668294), which featured a sulfhydryl group to bind to the zinc ion in the enzyme's active site. wikipedia.orgscholarsresearchlibrary.com

The success of captopril spurred the development of a new generation of non-sulfhydryl ACE inhibitors, aiming to improve upon its profile. wikipedia.org This led to the creation of dicarboxylate-containing inhibitors like enalapril (B1671234), which required esterification to become orally bioavailable prodrugs. lgcstandards.comscholarsresearchlibrary.com These second-generation inhibitors, including spirapril (B1681985), were designed based on the structure-activity relationships established from earlier compounds, focusing on optimizing interactions with the ACE active site. scholarsresearchlibrary.com

Positioning of Spirapril (hydrochloride) within the Landscape of Spirocyclic ACEIs

Spirapril (hydrochloride) is distinguished by its unique spirocyclic structure. mdpi.com The incorporation of a spirocyclic moiety, specifically a 1,4-dithia-7-azaspiro[4.4]nonane ring system, was a deliberate design choice to introduce conformational rigidity and explore novel chemical space. acs.orgcaymanchem.com The use of spirocycles in drug design has gained considerable traction as it can lead to improved potency, selectivity, and pharmacokinetic properties. researchgate.net

In the context of ACE inhibitors, the spirocyclic group in spirapril serves as a constrained dipeptide surrogate. acs.org This structural feature influences how the molecule binds to the active site of ACE, potentially offering a different interaction profile compared to more flexible, linear ACE inhibitors. The development of spirapril and other spirocyclic compounds represented a move towards creating more structurally complex and three-dimensional inhibitors. researchgate.netacs.org

Rationale for Continued Academic Investigation of Spirapril (hydrochloride) and its Analogues

Despite being an established compound, spirapril and its analogues continue to be subjects of academic research for several reasons. The unique spirocyclic scaffold of spirapril provides a valuable template for the design of new inhibitors targeting not only ACE but also other related enzymes. acs.org For instance, research has explored the incorporation of spirocyclic azepinones in the design of vasopeptidase inhibitors, which dually inhibit ACE and neutral endopeptidase (NEP). acs.org

Furthermore, preclinical studies continue to explore the broader pharmacological effects of spirapril beyond simple blood pressure reduction. Research in animal models has suggested that spirapril may have tissue-protective effects, such as preventing left ventricular hypertrophy and promoting angiogenesis. caymanchem.comtandfonline.com These findings stimulate further investigation into the potential mechanisms underlying these effects and their relevance to human cardiovascular disease.

The study of spirapril's active metabolite, spiraprilat (B1681079), also remains an area of interest. scholarsresearchlibrary.comdrugbank.com Understanding the metabolic conversion and the specific interactions of spiraprilat with the C-domain and N-domain of ACE can provide valuable insights for the design of next-generation, domain-selective ACE inhibitors. wikipedia.org The dual elimination pathway of spirapril, involving both renal and hepatic clearance, also makes it a subject of interest, particularly in specific patient populations. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31ClN2O5S2

Molecular Weight

503.1 g/mol

IUPAC Name

(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1

InChI Key

CLDOLNORSLLQDI-QDRZTAJBSA-N

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Spirapril Hydrochloride

Established Synthetic Pathways for Spirapril (B1681985) (hydrochloride)

The synthesis of Spirapril hydrochloride has been approached through various patented routes, primarily developed by pharmaceutical corporations. These pathways focus on the construction of the key spirocyclic amino acid intermediate and its subsequent coupling with the side-chain component.

Key Precursors and Reaction Conditions in Patented Routes

Two notable synthetic routes for Spirapril have been disclosed by the Schering-Plough Corporation and the Squibb Corporation. mdpi.com

The Schering-Plough route , patented in 1984, commences with the Cbz-protected 4-oxoproline methyl ester. mdpi.com A key step in this synthesis is the formation of the spirocyclic thioketal by reacting the ketone with 1,2-ethanedithiol (B43112) under acidic conditions, using tosic acid as a catalyst. scholarsresearchlibrary.com The carbobenzyloxy (Cbz) protecting group is subsequently removed using 20% hydrobromic acid in glacial acetic acid to yield the crucial spirocyclic amino acid intermediate, 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. mdpi.comscholarsresearchlibrary.com

The side-chain, N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, is prepared separately. This dipeptide-like moiety is then activated, for example, as an N-hydroxysuccinimide ester, and coupled with the spirocyclic amino acid to form Spirapril. mdpi.com The final step involves the formation of the hydrochloride salt.

The Squibb Corporation reported an alternative synthesis that also utilizes the same key spirocyclic amino acid intermediate. mdpi.com In this approach, the intermediate is first protected with a Boc group. The carboxylic acid is then esterified, and after removal of the Boc group, the resulting amine is acylated with the appropriate side chain. This acylation is typically carried out using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

A summary of key precursors and reagents is presented in the table below.

Precursor/ReagentRole in SynthesisSynthetic Route
1-Carbobenzyloxy-4-oxoproline methyl esterStarting material for the formation of the spirocyclic ring system.Schering-Plough
1,2-EthanedithiolReagent for the formation of the dithiolane ring (thioketal protection).Schering-Plough
Tosic acidCatalyst for the thioketal formation.Schering-Plough
20% Hydrobromic acid in glacial acetic acidReagent for the removal of the Cbz protecting group.Schering-Plough
1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl esterKey spirocyclic amino acid intermediate.Both Routes
N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanineSide-chain component containing the second chiral center.Both Routes
N-hydroxysuccinimide esterActivated form of the side-chain for coupling.Schering-Plough
Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt)Coupling agents for the amide bond formation between the side-chain and the spirocyclic amine.Squibb Corporation
Boc anhydride (B1165640) (di-tert-butyl dicarbonate)Protecting group for the amine function of the spirocyclic intermediate.Squibb Corporation

Optimization Strategies in Laboratory-Scale Spirapril (hydrochloride) Synthesis

While detailed optimization studies for the laboratory-scale synthesis of Spirapril are not extensively published, general strategies in similar multi-step syntheses often focus on several key areas. These include the choice of protecting groups to minimize side reactions and ensure high yields, the selection of coupling reagents to facilitate efficient amide bond formation, and the purification methods at each step.

Stereoselective Synthesis of Spirapril (hydrochloride) and its Stereoisomers

Spirapril possesses multiple chiral centers, making its stereoselective synthesis a significant challenge. The desired therapeutic agent is a specific stereoisomer, and therefore, controlling the stereochemistry during the synthesis is crucial.

Chiral Auxiliaries and Asymmetric Catalysis in Spirocyclic Ring Formation

The stereochemistry of the spirocyclic core of Spirapril is typically derived from a chiral starting material, such as L-proline derivatives. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions.

While the patented syntheses often rely on chiral pool starting materials, the principles of asymmetric synthesis using chiral auxiliaries could be applied to control the formation of the spirocyclic ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. Although specific applications of chiral auxiliaries in the de novo synthesis of the Spirapril spirocycle are not detailed in the readily available literature, this remains a viable strategy for stereocontrol in the synthesis of related spirocyclic amino acids.

Asymmetric catalysis, which involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another, is another powerful tool in stereoselective synthesis. For the formation of the spirocyclic ring of Spirapril, a catalytic asymmetric reaction could potentially be employed to set the stereocenter at the 8-position of the 1,4-dithia-7-azaspiro[4.4]nonane system.

Diastereomer Separation and Characterization Techniques

In the synthesis of Spirapril, the coupling of the chiral spirocyclic amine with the chiral side-chain can result in the formation of a mixture of diastereomers. The separation of these diastereomers is a critical step to obtain the desired active isomer.

The most common method for separating diastereomers is chromatography , particularly High-Performance Liquid Chromatography (HPLC). nih.gov Diastereomers have different physical properties, which allows for their separation on a chromatographic column. The choice of the stationary phase and the mobile phase is crucial for achieving good separation.

Another technique that can be employed is fractional crystallization . libretexts.org This method relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively crystallized out of the solution, leaving the other in the mother liquor. libretexts.org This method can be effective for large-scale separations. nih.gov

The characterization of the separated diastereomers is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring their optical rotation. X-ray crystallography can be used to determine the absolute stereochemistry of a crystalline diastereomer.

Design and Synthesis of Spirapril (hydrochloride) Analogues and Prodrugs

The design and synthesis of analogues and prodrugs of Spirapril are driven by the search for compounds with improved pharmacokinetic or pharmacodynamic properties.

Spirapril itself is a prodrug , an inactive compound that is converted into its active form, Spiraprilat (B1681079) , in the body. drugbank.comguidetopharmacology.org The ethyl ester group in Spirapril is hydrolyzed by esterases to yield the active diacid, Spiraprilat, which is the potent inhibitor of ACE. drugbank.com

The design of other prodrugs of Spiraprilat could involve modifying the ester moiety to alter properties such as oral bioavailability, duration of action, and tissue penetration. For example, different alkyl or aryl esters could be synthesized to modulate the rate of hydrolysis and the lipophilicity of the prodrug. researchgate.netnih.gov The general strategy for synthesizing these ester prodrugs would involve the esterification of the carboxylic acid group of Spiraprilat with the corresponding alcohol.

The synthesis of analogues of Spirapril could involve modifications at various positions of the molecule. For instance, the dithiolane ring could be replaced with other heterocyclic systems to investigate the structure-activity relationship (SAR). The proline part of the spirocycle could be substituted with other amino acids, or the phenylpropyl side chain could be altered to explore interactions with the active site of ACE. The synthesis of such analogues would require the development of new synthetic routes or the adaptation of existing ones to incorporate the desired structural changes. A publication by Smith et al. (1989) describes the synthesis of Spirapril, its RSS stereoisomer, and its glycyl and lysyl analogues, providing some insight into the chemical derivatization of the core structure. acs.org

Strategies for Prodrug Activation and Metabolite Generation (e.g., Spiraprilat)

The primary strategy for the activation of spirapril involves its design as an ethyl ester prodrug to enhance oral bioavailability. mdpi.com The active form of the drug is its diacid metabolite, spiraprilat, which is a potent inhibitor of the angiotensin-converting enzyme. nih.govdrugbank.com However, spiraprilat itself is poorly absorbed when administered orally. To overcome this, spirapril is synthesized with one of its carboxyl groups esterified.

Following oral administration, spirapril is absorbed and subsequently undergoes biotransformation, primarily in the liver. The activation process is a metabolic hydrolysis reaction where hepatic esterase enzymes cleave the ethyl ester group. drugbank.com This enzymatic action converts the prodrug spirapril into the active metabolite, spiraprilat. drugbank.comguidetopharmacology.org This conversion is crucial for the drug's therapeutic effect, as spiraprilat is the molecule that directly binds to and inhibits ACE. drugbank.com

The key transformation can be summarized as follows:

Spirapril (Prodrug): An ethyl ester that can be absorbed through the gastrointestinal tract.

Metabolic Process: In vivo hydrolysis via hepatic esterases.

Spiraprilat (Active Metabolite): The resulting diacid that is responsible for ACE inhibition.

This prodrug strategy is a common and effective method employed for ACE inhibitors to ensure adequate systemic exposure to the active compound after oral dosing. scholarsresearchlibrary.com

CompoundChemical NatureRoleActivation Mechanism
SpiraprilEthyl ester prodrugInactive precursorN/A (Is the subject of activation)
SpiraprilatDiacid metaboliteActive ACE inhibitorEnzymatic hydrolysis of the ethyl ester group of spirapril in the liver

Exploration of Structural Modifications for Research Purposes

The chemical structure of spirapril has been the subject of modification for research purposes, primarily to investigate the structure-activity relationship (SAR) of ACE inhibitors. These studies help in understanding the key molecular features required for potent and selective enzyme inhibition.

Research in this area has included the synthesis of various analogues and stereoisomers of spirapril and its active form, spiraprilat. acs.org The presence of multiple chiral centers in the spirapril molecule means that numerous stereoisomers are possible. nih.gov Synthesizing and testing these different isomers is crucial for identifying the most active configuration, as enzymatic interactions are highly stereospecific.

Key areas of structural modification for research on spirapril and related ACE inhibitors include:

Stereochemistry: The synthesis of different stereoisomers (e.g., RSS stereoisomers of spirapril) allows for the evaluation of how the three-dimensional arrangement of atoms affects binding to the ACE active site. acs.org Studies on other ACE inhibitors like perindopril (B612348) have shown that only a few of the many possible stereoisomers exhibit high inhibitory activity. nih.gov

Amino Acid Analogues: Researchers have synthesized analogues by modifying the peptide-like portion of the molecule. For instance, glycyl and lysyl analogues of spirapril have been created to assess their ACE inhibitory effects both in vitro and in vivo. acs.org This helps to determine the importance of specific side chains and their interactions within the enzyme's binding pockets.

Zinc-Binding Group: While spirapril is a dicarboxylate-containing inhibitor, a fundamental aspect of SAR for all ACE inhibitors is the nature of the group that coordinates with the zinc ion in the enzyme's active site. scholarsresearchlibrary.comresearchgate.net Although not specifically detailed for spirapril in the provided context, general research on ACE inhibitors involves modifying this group (e.g., carboxylate, sulfhydryl, or phosphinate) to modulate potency and pharmacokinetic properties. scholarsresearchlibrary.com

Scaffold Modification: The core structure, including the unique 1,4-dithia-7-azaspiro[4.4]nonane ring of spirapril, can be altered. The synthesis of spirapril itself involves several steps, including the formation of this spirocyclic amino acid, which provides a template for creating derivatives with different ring systems to explore their impact on efficacy and selectivity. mdpi.com

These synthetic explorations are fundamental to drug discovery, aiming to design new ACE inhibitors with improved potency, domain selectivity (targeting either the N- or C-domain of ACE), and potentially fewer side effects. researchgate.netfrontiersin.org

Modification TypePurpose in ResearchExample
Stereoisomer SynthesisTo determine the optimal 3D configuration for enzyme binding and activity.Synthesis of RSS stereoisomers of spirapril. acs.org
Amino Acid SubstitutionTo probe structure-activity relationships and the importance of specific side chains.Creation of glycyl and lysyl analogues of spirapril. acs.org
Scaffold DerivatizationTo explore how changes to the core ring structure affect inhibitory potential and properties.Utilizing the multi-step synthesis of the spirocyclic core to introduce modifications. mdpi.com

Pharmacological Mechanisms of Action of Spirapril Hydrochloride at the Molecular and Cellular Level

Molecular Interactions with Angiotensin-Converting Enzyme (ACE)

The primary mechanism of action of spiraprilat (B1681079) is the competitive inhibition of ACE. drugbank.com This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.

Enzyme Binding Kinetics and Affinity (IC50, Ki Values)

Comparative Inhibitory Constants of Selected ACE Inhibitors

CompoundStandard TypeStandard Values (in nM)
Captopril (B1668294)IC5020.0
CaptoprilKi2.0
Enalaprilat (B1671235)IC502.4
Lisinopril (B193118)IC501.2
LisinoprilKi51.0, 131.5

Note: Data for spiraprilat is not specified in the available resources. The table provides context from other ACE inhibitors. aatbio.com

Active Site Recognition and Conformational Changes Induced by Spiraprilat Binding

Spiraprilat, as a dicarboxylate-containing ACE inhibitor, is believed to interact with the active site of the angiotensin-converting enzyme in a manner analogous to other drugs in its class. This interaction is characterized by the binding of the inhibitor's carboxyl groups to conserved residues within the enzyme's active site. nih.gov A key feature of this binding is the interaction with the zinc ion (Zn2+) that is essential for the catalytic activity of ACE.

The binding of ACE inhibitors to the active site is a competitive process, where the inhibitor vies with the natural substrate, angiotensin I. drugbank.com This binding is thought to induce conformational changes in the enzyme, which effectively blocks the substrate from accessing the active site and being converted to angiotensin II. While the precise conformational changes induced by spiraprilat binding have not been detailed in the available literature, it is understood that this interaction is what underlies its potent inhibitory effect.

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) Cascades

By inhibiting ACE, spiraprilat directly modulates the RAAS, a critical regulator of blood pressure and fluid and electrolyte balance.

Regulation of Angiotensin II Production in Preclinical Systems

In preclinical models, the administration of spirapril (B1681985) leads to a significant reduction in the levels of angiotensin II. As a potent vasoconstrictor, angiotensin II's primary role is to narrow blood vessels, thereby increasing blood pressure. By inhibiting its production, spiraprilat leads to vasodilation and a subsequent decrease in blood pressure. Furthermore, angiotensin II has been shown to stimulate the expression of reactive oxygen species and pro-inflammatory cytokines, and its reduction may have further beneficial effects.

Effects on Bradykinin (B550075) Metabolism and Nitric Oxide Pathways in Cellular Models

The angiotensin-converting enzyme is also identical to an enzyme known as kininase II, which is responsible for the degradation of bradykinin, a potent vasodilator.

By inhibiting ACE, spiraprilat also inhibits the breakdown of bradykinin, leading to its accumulation. Increased levels of bradykinin can contribute to the therapeutic effects of ACE inhibitors by promoting vasodilation, which complements the effects of reduced angiotensin II. Bradykinin exerts its vasodilatory effects in part through the stimulation of nitric oxide (NO) production. nih.gov Nitric oxide is a key signaling molecule in the cardiovascular system, known for its ability to relax vascular smooth muscle. Some studies on other ACE inhibitors, such as enalapril (B1671234), have suggested that their antihypertensive properties are mediated through the release of nitric oxide. researchgate.net The potentiation of the bradykinin pathway and the potential enhancement of nitric oxide signaling represent additional mechanisms through which spirapril exerts its pharmacological effects at the cellular level.

Cellular and Subcellular Responses to Spirapril (hydrochloride) in Preclinical Investigations

Spirapril, through its active metabolite spiraprilat, exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition reduces the levels of angiotensin II, a potent vasoconstrictor and a mediator of cellular growth and proliferation, leading to a cascade of beneficial cellular and subcellular responses in various tissues. Preclinical investigations have elucidated these responses, particularly in vascular, cardiac, and renal cells.

Vascular Smooth Muscle Cell Remodeling and Proliferation

Vascular remodeling, characterized by alterations in the structure of blood vessel walls, is a critical factor in the pathophysiology of hypertension. Vascular smooth muscle cells (VSMCs) are central to this process, and their abnormal proliferation and migration contribute to the thickening of the arterial wall and increased vascular resistance. lifelinecelltech.com Angiotensin II is a well-established promoter of VSMC growth and migration. nih.gov

By reducing the production of angiotensin II, spirapril is understood to mitigate these pathological changes. While direct studies on spirapril's effects on VSMCs are not extensively detailed in the available preclinical literature, the mechanism of action is inferred from the known effects of ACE inhibitors as a class. For instance, studies on other ACE inhibitors, such as lisinopril, have demonstrated that they can inhibit the migration of smooth muscle cells. nih.gov This effect is attributed to the reduction of angiotensin II, which in turn decreases the stimulus for VSMC migration into the inner layer of the blood vessel. nih.gov Furthermore, ACE inhibitors like captopril have been shown to reduce the angiotensin II-induced contraction of aortic smooth muscle. nih.gov This suggests that by inhibiting angiotensin II production, spirapril likely contributes to the reversal of vascular remodeling by reducing both the proliferative and contractile activities of VSMCs.

Myocardial Fibrosis and Hypertrophy Reversal in Animal Cardiomyocytes

Preclinical studies have provided direct evidence of spirapril's beneficial effects on the cellular structure of the heart, particularly in reversing myocardial fibrosis and hypertrophy in animal models. In a notable study involving spontaneously hypertensive rats (SHR), chronic treatment with spirapril over a period of three months demonstrated significant positive outcomes on cardiac remodeling. nih.gov

Effects of Spirapril on Cardiac Remodeling in Spontaneously Hypertensive Rats nih.gov
ParameterPercentage Change with Spirapril Treatment
Myocardial Fibrosis-68%
Left Ventricular Weight-20%
Left Ventricular Thickness-21%

Renal Cell Responses to RAAS Modulation

The renin-angiotensin-aldosterone system plays a crucial role in regulating renal hemodynamics and function, and its overactivation can lead to kidney damage. Angiotensin II exerts significant effects on various renal cells, including glomerular mesangial cells and tubular epithelial cells. Mesangial cells, which are specialized smooth muscle-like cells within the glomerulus, have AT1 receptors for angiotensin II. nih.gov The binding of angiotensin II to these receptors induces mesangial cell contraction, which can alter the glomerular filtration surface area and, consequently, the glomerular filtration rate. nih.govcore.ac.uk

Furthermore, angiotensin II is a potent pro-fibrotic agent in the kidney. It stimulates mesangial cells to produce extracellular matrix proteins, such as collagen and fibronectin, contributing to glomerulosclerosis. nih.gov This process is partly mediated by an increase in the synthesis of autocrine factors like transforming growth factor-beta (TGF-β), a key mediator of fibrosis in many tissues, including the kidney. nih.govnih.gov In renal tubular epithelial cells, angiotensin II can also promote fibrotic changes.

By inhibiting the production of angiotensin II, spirapril modulates these cellular responses in the kidney. The reduction in angiotensin II levels is expected to alleviate the contraction of mesangial cells, thereby helping to normalize glomerular hemodynamics. nih.gov Moreover, the inhibition of angiotensin II-mediated signaling pathways would reduce the synthesis of extracellular matrix proteins and the expression of pro-fibrotic factors like TGF-β in both mesangial and tubular epithelial cells, thus potentially slowing the progression of renal fibrosis. nih.govnih.gov While some data suggest spirapril can be used without dosage adjustments in patients with renal impairment due to its dual clearance mechanisms, other data regarding its effects on renal function have been conflicting, indicating the need for further research to fully elucidate its role in this context. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Spirapril Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The disposition of spirapril (B1681985) and its active metabolite spiraprilat (B1681079) has been characterized by its prodrug nature, rapid conversion, and a balanced elimination profile in preclinical studies.

Bioavailability and Systemic Exposure in Various Animal Species (e.g., Rats, Dogs)

Spirapril is designed for oral activity, undergoing absorption in the gastrointestinal tract before systemic conversion to spiraprilat. nih.gov While specific bioavailability percentages for spirapril in common preclinical species like rats and dogs are not detailed in the available literature, studies in transgenic mouse models have shown that orally administered spirapril can cross the blood-brain barrier and exert central effects, indicating systemic absorption. medchemexpress.com For instance, a 40.2% reduction in brain ACE activity was observed in mice following a 3-week oral regimen, demonstrating sufficient systemic exposure and distribution to target tissues. medchemexpress.com The active metabolite, spiraprilat, is known to be poorly absorbed when administered orally itself.

Tissue Distribution and Compartmental Modeling in Preclinical Studies

Following absorption and conversion, spiraprilat distributes into various tissues. The pharmacokinetics of ACE inhibitors like spiraprilat are complex and differ from conventional drugs due to high-affinity, saturable binding to both circulating and tissue-bound ACE. nih.govresearchgate.net Tissue-bound ACE is anchored to the endothelium of blood vessels and is not typically measured in plasma concentration assays. nih.gov This extensive tissue binding means that plasma concentrations may not fully represent the extent of ACE inhibition throughout the body. Physiologically based pharmacokinetic (PBPK) models are often required to accurately describe the disposition of ACE inhibitors, accounting for this widespread and avid binding to tissue sites. nih.gov While specific quantitative tissue distribution data for spirapril in animal models were not available, in silico modeling predicts its distribution to various key organs. mdpi.com

Metabolic Pathways of Spirapril (hydrochloride) and Spiraprilat Formation in Hepatic and Renal Systems

Spirapril's primary metabolic pathway is the hydrolysis of its ethyl ester group to form the active diacid, spiraprilat. drugbank.com This biotransformation is rapid and occurs systemically, with the liver being a principal site of this conversion. drugbank.com This metabolic activation is a critical step, as spirapril itself has minimal inhibitory activity on the angiotensin-converting enzyme. The resulting active metabolite, spiraprilat, is responsible for the drug's therapeutic effects. scholarsresearchlibrary.com

Elimination Kinetics and Excretion Routes in Animal Subjects

A distinguishing feature of spiraprilat is its dual mechanism of clearance. Unlike many other ACE inhibitors that are eliminated predominantly by the kidneys, spiraprilat is cleared through both renal (urine) and hepatic (biliary/fecal) routes. nih.gov This balanced excretion profile suggests that its elimination may be less affected by impaired renal function compared to ACE inhibitors that rely solely on the kidneys for clearance. nih.gov The terminal elimination phase of ACE inhibitors is often prolonged, which is thought to reflect the slow dissociation of the drug from high-affinity binding sites on tissue ACE rather than a conventional elimination half-life. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Preclinical Systems

The therapeutic effect of spirapril is directly related to the concentration of its active metabolite, spiraprilat, and its ability to inhibit ACE in both plasma and tissues.

Correlation of Plasma/Tissue Concentrations with Biochemical and Physiological Effects in Animal Models

The concentration of spiraprilat is correlated with the inhibition of ACE, which in turn leads to reduced levels of angiotensin II and a subsequent decrease in blood pressure. drugbank.com Preclinical studies in animal models have demonstrated these physiological effects. In anesthetized dogs with acute left ventricular failure, intravenous administration of spiraprilat (30 µg/kg) effectively reduced mean aortic pressure by approximately 30% and total peripheral resistance by 30%. nih.gov These hemodynamic improvements highlight the direct relationship between the presence of the active drug and its intended cardiovascular effects. nih.gov Studies in mouse models also confirm a pharmacodynamic effect, showing that chronic oral administration of spirapril leads to a significant reduction in brain ACE activity. medchemexpress.com

Table 1: Pharmacodynamic Effects of Spiraprilat in a Canine Model of Acute Left Ventricular Failure

ParameterEffect of Spiraprilat (30 µg/kg i.v.)
Mean Aortic Pressure~30% decrease
Total Peripheral Resistance~30% decrease
Left Ventricular End-Diastolic Pressure~20% decrease
Myocardial Oxygen Consumption~20% decrease

Dose-Response Characterization and Duration of Action in Preclinical Efficacy Studies

In preclinical investigations, the antihypertensive efficacy of spirapril has been characterized by a distinct dose-response relationship and a prolonged duration of action. Studies in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension, have demonstrated the sustained blood pressure-lowering effects of spirapril.

In a notable study, young, 5-week-old SHR were administered spirapril for a period of 3 months. This chronic treatment resulted in a significant and sustained reduction in blood pressure, which remained 20-30% lower than that of untreated control SHR. nih.gov While this long-term study highlights the efficacy of continuous spirapril administration, other preclinical studies with different ACE inhibitors provide insights into the expected dose-dependent effects. For instance, studies with the ACE inhibitor trandolapril (B549266) in adult SHR have shown a clear dose-dependent decrease in mean blood pressure at doses ranging from 0.03 to 3 mg/kg. drugbank.com This suggests that spirapril likely exhibits a similar dose-dependent antihypertensive effect in preclinical models.

The duration of action of spirapril has been shown to be extensive, supporting once-daily administration. While specific preclinical data on the 24-hour efficacy of a single dose of spirapril is limited, clinical studies in hypertensive patients have demonstrated that the blood pressure-lowering effect is maintained over a full 24-hour period. nih.gov This sustained effect is crucial for consistent blood pressure control and is a key characteristic of spirapril's pharmacodynamic profile.

The following interactive table summarizes the findings from a preclinical study on the effects of spirapril in spontaneously hypertensive rats.

ParameterControl (Untreated SHR)Spirapril-Treated SHRPercentage Change
Blood PressureHigher20-30% Lower▼ 20-30%
Left Ventricular WeightIncreased20% Lower▼ 20%
Left Ventricular ThicknessIncreased21% Lower▼ 21%
Myocardial Damage (Foci of Fibrosis)Present68% Reduction▼ 68%
Capillary Numerical DensityLower28% Increment▲ 28%
Oxygen Diffusion DistanceLonger14% Reduction▼ 14%

Data from a 3-month study in spontaneously hypertensive rats (SHR). nih.gov

Influence of Physiological Variables on Spirapril (hydrochloride) Pharmacokinetics in Animal Models

The disposition of spiraprilat, the active metabolite of spirapril, is notably influenced by hepatic and renal function due to its dual routes of elimination. Preclinical studies in animal models, complemented by clinical data, have elucidated the impact of organ impairment on spiraprilat pharmacokinetics.

Hepatic Impairment:

Renal Impairment:

The impact of renal impairment on the disposition of ACE inhibitors has been more extensively studied in animal models. For ACE inhibitors that are primarily cleared by the kidneys, such as enalaprilat (B1671235), renal dysfunction leads to a significant decrease in clearance and a corresponding increase in drug exposure. researchgate.netvin.com In dogs with experimentally induced renal failure, the clearance of enalaprilat was decreased by 40-55%. researchgate.net

The following table summarizes the clearance patterns of different ACE inhibitors in dogs with renal impairment, providing a comparative context for spiraprilat.

ACE Inhibitor MetabolitePrimary Route(s) of EliminationImpact of Renal Impairment on Clearance in Dogs
EnalaprilatRenalDecreased by 40-55%
Benazeprilat (B1667979)Renal and HepaticNot significantly altered
Spiraprilat (inferred) Renal and Hepatic Expected to be not significantly altered

Comparative data from studies on enalaprilat and benazeprilat in dogs. researchgate.netvin.com

Structure Activity Relationship Sar Studies of Spirapril Hydrochloride and Its Analogues

Identification of Key Pharmacophoric Elements for ACE Inhibition

The inhibitory activity of spiraprilat (B1681079), the active diacid metabolite of spirapril (B1681985), is dependent on its ability to mimic the transition state of the natural ACE substrate, angiotensin I. The key pharmacophoric elements necessary for this interaction are well-established for dicarboxylate-containing ACE inhibitors and are all present in the spiraprilat structure. youtube.com

These essential features include:

A Zinc-Binding Group: One of the carboxylate groups of spiraprilat acts as a powerful zinc-binding group, chelating the essential Zn²⁺ ion in the active site of the angiotensin-converting enzyme. scholarsresearchlibrary.com

A C-Terminal Carboxylate Mimic: The second carboxylate group, located on the spirocyclic ring system, mimics the C-terminal carboxylate of ACE substrates like angiotensin I. This group forms a critical ionic bond with a positively charged residue in the enzyme's active site. scholarsresearchlibrary.com

Hydrogen Bond Donor/Acceptor: The N-H group within the dipeptide-like structure of spiraprilat can form a key hydrogen bond with acceptor sites on the enzyme. youtube.com

Hydrophobic Side Chains: The structure incorporates side chains that occupy hydrophobic pockets within the enzyme's active site, mimicking the side chains of amino acids such as phenylalanine and alanine (B10760859) in the natural substrate. frontiersin.org

These elements collectively enable spiraprilat to bind to the ACE active site with high affinity, competitively inhibiting the conversion of angiotensin I to angiotensin II. drugbank.com

Effects of Substituent Modifications on Binding Affinity and Selectivity

Spirapril is administered as an ethyl ester prodrug, a common strategy for dicarboxylate-containing ACE inhibitors. guidetopharmacology.orgnih.gov The active form, spiraprilat, is a diacid that is poorly absorbed when taken orally, with virtually zero bioavailability. nih.gov The esterification of one of the carboxylate groups masks its polarity, increases the molecule's lipophilicity, and facilitates its absorption from the gastrointestinal tract. researchgate.net

Following oral administration, spirapril undergoes hydrolysis in the liver, where esterase enzymes cleave the ethyl ester group to reveal the free carboxylate, yielding the pharmacologically active spiraprilat. nih.govsmpdb.ca This bioactivation is essential for activity, as both carboxylate groups are required for potent ACE inhibition. One carboxylate group chelates the active site zinc ion, while the other forms an ionic interaction with a key residue, anchoring the inhibitor within the enzyme. scholarsresearchlibrary.comfrontiersin.org

GroupFormFunctionConsequence for Activity
Ethyl Ester Spirapril (Prodrug)Masks polarity, increases lipophilicityEnables oral absorption and bioavailability nih.gov
Carboxylate 1 Spiraprilat (Active)Binds to the catalytic Zn²⁺ ion in the ACE active siteEssential for potent enzyme inhibition scholarsresearchlibrary.com
Carboxylate 2 Spiraprilat (Active)Mimics the C-terminal carboxylate of the natural substrateForms a crucial ionic bond, anchoring the molecule scholarsresearchlibrary.com

A distinguishing feature of spirapril is its 1,4-dithia-7-azaspiro[4.4]nonane moiety. drugfuture.com Spirocycles are increasingly utilized in drug design because they introduce a well-defined, three-dimensional structure with a high degree of sp³ hybridization, moving away from the "flatland" of aromatic scaffolds. nih.govnih.gov This rigid, non-planar structure can pre-organize the pharmacophoric elements into a conformation that is optimal for binding to the target enzyme, potentially increasing potency and selectivity. nih.gov While specific studies modifying spirapril's spiro-system are not widely available, the inherent conformational rigidity is believed to contribute favorably to its interaction with the ACE active site.

Stereochemistry is paramount for the activity of ACE inhibitors. The chemical name of spirapril, (8S)-7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, specifies three chiral centers. drugfuture.com This specific stereoisomer is required for activity, as the enzyme's active site is chiral and designed to accommodate L-amino acids. An incorrect stereochemical configuration would result in a poor fit and a significant loss of inhibitory potency.

The side chains of spiraprilat are designed to mimic the amino acid residues of the natural ACE substrate, allowing for optimal interactions with the enzyme's subsites.

Phenethylpropyl Side Chain: This group, which includes a phenyl ring, is designed to fit into the S1 pocket of the ACE active site. The S1 pocket is a large, hydrophobic region that accommodates the side chain of the C-terminal phenylalanine residue of angiotensin I. The hydrophobic interactions between the phenethyl group and this pocket contribute significantly to the binding affinity.

Alanine-Mimicking Side Chain: The methyl group attached to the carbon adjacent to the amide carbonyl mimics the side chain of an alanine residue. This group interacts with the S2 subsite of the enzyme.

Modifications to these side chains would directly impact pharmacological potency. For instance, altering the size, shape, or hydrophobicity of the group interacting with the S1 pocket would affect the binding affinity. SAR studies on other dicarboxylate ACE inhibitors have shown that a hydrophobic, aromatic or large alkyl group at this position is generally optimal for high potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Spirapril (hydrochloride) Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. tbzmed.ac.ir While specific QSAR studies focused exclusively on a series of spirapril analogues are not extensively documented in the available literature, the principles can be applied based on work with other dicarboxylate ACE inhibitors. nih.govsciopen.com

A hypothetical QSAR model for a series of spirapril analogues would involve calculating various molecular descriptors for each compound and building a mathematical model that relates these descriptors to their ACE inhibitory activity (e.g., IC₅₀ values). Relevant descriptors would likely include:

Electronic Descriptors: Such as partial charges on atoms involved in binding (e.g., the zinc-coordinating oxygen atoms) to quantify electrostatic interactions.

Steric Descriptors: Like molecular volume or surface area, to model the fit of the molecule and its side chains into the enzyme's pockets.

Hydrophobic Descriptors: Such as the octanol-water partition coefficient (logP), to quantify the hydrophobic interactions, particularly for the side chain binding in the S1 pocket.

Topological Descriptors: Which describe molecular shape and branching.

The resulting QSAR equation would allow for the prediction of the ACE inhibitory activity of new, unsynthesized spirapril analogues, thereby guiding the design of more potent compounds.

Descriptor TypeExample DescriptorPotential Influence on Spirapril Analogue Activity
Electronic Partial Atomic ChargeModulates the strength of the ionic bond and zinc chelation
Steric Molar RefractivityAffects how well the spirocyclic ring and side chains fit into the active site
Hydrophobic LogPInfluences the strength of interaction with the hydrophobic S1 pocket
Topological Wiener IndexRelates molecular branching to overall binding affinity

Computational Chemistry and Molecular Docking Studies for ACE-Spiraprilat Complexes

Docking simulations of spiraprilat into the ACE active site (e.g., PDB ID: 1O86) would show several key interactions:

Zinc Coordination: The two oxygen atoms of one carboxylate group coordinate directly with the catalytic Zn²⁺ ion.

Hydrogen Bonding: The amide carbonyl and N-H groups of the peptide-like backbone form hydrogen bonds with residues such as HIS513 and HIS353.

Ionic Interactions: The second carboxylate on the spiro-ring forms a salt bridge with a key lysine (B10760008) residue (e.g., LYS511).

Hydrophobic Interactions: The phenethyl side chain settles into the hydrophobic S1 pocket, interacting with residues like ALA354 and TYR523, while the alanine-mimicking methyl group occupies the S2 pocket. nih.govresearchgate.net

These computational studies provide a detailed, three-dimensional view of the ACE-spiraprilat complex at an atomic level, confirming the roles of the key pharmacophoric elements and guiding further drug design efforts. pharmrep.org

Spiraprilat MoietyACE Active Site Sub-pocketKey Interacting Residues (Hypothetical)Type of Interaction
Carboxylate Group 1Catalytic SiteZn²⁺, GLU411, HIS383, HIS387Ionic/Coordinate Bond
Carboxylate Group 2S1' PocketLYS511, TYR520Ionic Bond, Hydrogen Bond
Phenethyl Side ChainS1 PocketALA354, TYR523Hydrophobic
Alanine-like Methyl GroupS2 PocketHIS353, HIS513Hydrophobic
Peptide Backbone-HIS513, HIS353Hydrogen Bond

Advanced Analytical Methodologies for Spirapril Hydrochloride Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are fundamental for the selective separation and quantification of Spirapril (B1681985) and its primary active metabolite, spiraprilat (B1681079), from endogenous components in biological samples such as plasma and urine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its exceptional sensitivity and selectivity. mdpi.com A robust LC-MS/MS method for Spirapril would involve meticulous development and validation to ensure reliable data for pharmacokinetic studies.

Method development typically begins with optimizing sample preparation to efficiently extract the analytes from the plasma matrix. A common approach for related angiotensin-converting enzyme (ACE) inhibitors is protein precipitation, which is simple, fast, and effective. nih.govscielo.br Chromatographic separation is then optimized to achieve a short run time while ensuring no interference from matrix components at the retention times of Spirapril, spiraprilat, and the internal standard (IS). nih.govnih.gov

Detection is performed using a triple-quadrupole tandem mass spectrometer, operating in the multiple reaction monitoring (MRM) mode. scielo.br For analytes like Spirapril that can readily accept protons, positive electrospray ionization (ESI) is typically employed. nih.gov Specific precursor-to-product ion transitions are selected for each analyte to ensure high selectivity.

Validation is conducted according to established guidelines to demonstrate the method's reliability. Key validation parameters include specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. While specific data for a fully validated Spirapril assay is not publicly detailed, the performance would be expected to be similar to that of other ACE inhibitors like Enalapril (B1671234) and its active metabolite, Enalaprilat (B1671235). nih.gov

Table 1: Illustrative LC-MS/MS Method Validation Parameters (Based on Enalapril/Enalaprilat Assay)

Validation ParameterAnalyteAcceptance CriteriaTypical Result
Linearity RangeSpirapril / SpiraprilatCorrelation coefficient (r²) > 0.991–500 ng/mL
Lower Limit of Quantification (LLOQ)Spirapril / SpiraprilatSignal-to-noise ratio ≥ 10; acceptable precision & accuracy1 ng/mL
Intra-day Precision (%CV)Spirapril< 15% (except LLOQ < 20%)2.4% – 3.5%
Spiraprilat5.3% – 7.8%
Inter-day Precision (%CV)Spirapril3.9% – 7.9%
Spiraprilat6.7% – 9.1%
Accuracy (% Bias)SpiraprilWithin ±15% (except LLOQ ±20%)< 5.5%
Spiraprilat< 5.5%

Data presented are representative examples based on published methods for other ACE inhibitors and serve to illustrate typical performance. nih.gov

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of Spirapril and its metabolites. nih.gov Due to the low volatility and polar nature of these compounds, a derivatization step is typically required to improve their chromatographic properties. springernature.com This process converts the polar functional groups (e.g., carboxylic acids) into less polar, more volatile derivatives, often using reagents like silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or through methylation.

Following extraction from the biological matrix, the derivatized analytes are injected into the GC system, where they are separated on a capillary column. The mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. springernature.com In SIM, the instrument is set to detect only a few specific fragment ions characteristic of the derivatized analyte, rather than scanning the entire mass range. This allows for the detection of therapeutic concentrations of ACE inhibitors in biological samples. nih.gov The choice of ions to monitor is critical and is determined by analyzing the full-scan mass spectrum of the derivatized standard compound.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a cornerstone technique for quality control, used to determine the purity of the active pharmaceutical ingredient (API) and the content of Spirapril in final dosage forms. walshmedicalmedia.comijnrd.org The primary goal is to develop a stability-indicating method capable of separating Spirapril from its potential degradation products and synthesis-related impurities. researchgate.net

Reversed-phase HPLC is the most common mode used for this purpose. walshmedicalmedia.com Method development involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and column temperature to achieve optimal separation. researchgate.netnih.gov Gradient elution is often employed to resolve compounds with a wide range of polarities. researchgate.net Detection is typically performed with a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and can assess peak purity. nih.gov

Validation of an HPLC purity method is performed according to ICH guidelines and includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.gov

Table 2: Typical HPLC Conditions for ACE Inhibitor Purity Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with aqueous phosphate (B84403) buffer (pH ~2.8) and Acetonitrile/Methanol mixture
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Column Temperature40 °C
Injection Volume15-20 µL

These conditions are representative and would require optimization for the specific analysis of Spirapril (hydrochloride) and its related substances. researchgate.net

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of newly synthesized batches of Spirapril, as well as for identifying unknown metabolites formed during preclinical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic compounds like Spirapril. researchgate.net Both ¹H-NMR and ¹³C-NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

¹H-NMR would confirm the presence of key structural motifs, such as the aromatic protons of the phenylpropyl group, the characteristic signals for the ethyl ester, and the various aliphatic protons in the proline and dithia-azaspiro rings. researchgate.net

¹³C-NMR provides complementary information, showing distinct signals for each carbon atom, including the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the Spirapril molecule. uobasrah.edu.iqspecac.com The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. For Spirapril, key expected peaks would include:

C=O stretching: Sharp, strong absorptions for the ester and amide carbonyl groups, typically in the 1650-1750 cm⁻¹ region. specac.comjppres.com

N-H stretching: A peak corresponding to the secondary amine, usually around 3300 cm⁻¹. jppres.com

C-H stretching: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds would be just below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a critical tool for identifying drug metabolites. springernature.com Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). nih.govspringernature.com This precision allows for the determination of the elemental composition of the parent drug and its metabolites, which is a crucial first step in identification. springernature.com

In the context of Spirapril research, HRMS would be used to analyze preclinical samples to detect potential metabolites. Spirapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, spiraprilat. nih.gov This metabolic conversion involves the loss of the ethyl group (C₂H₄). An HRMS instrument would be able to detect a new compound with a mass corresponding to this transformation.

Furthermore, HRMS instruments can perform fragmentation experiments (MS/MS or MSⁿ) to gain further structural information. researchgate.netnih.gov By colliding the isolated metabolite ion with an inert gas, a characteristic fragmentation pattern is produced. Elucidating this pattern helps to pinpoint the site of metabolic modification on the molecule. For example, the fragmentation pattern of spiraprilat would differ from that of Spirapril in ways that are consistent with the loss of the ethyl ester group.

Bioanalytical Assays for Enzyme Kinetics and Molecular Binding Studies

The investigation of spirapril's active metabolite, spiraprilat, as an angiotensin-converting enzyme (ACE) inhibitor relies on various bioanalytical assays to elucidate its enzyme kinetics and molecular binding characteristics. These studies are fundamental to understanding the compound's potency, mechanism of action, and interaction with its target enzyme.

Enzyme Kinetics Assays:

The primary goal of enzyme kinetic assays for spiraprilat is to determine key parameters such as the Michaelis-Menten constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i). These parameters provide insight into the affinity of the enzyme for its substrate and the potency of the inhibitor. Commonly employed methods include spectrophotometric and fluorescence-based assays.

In a typical spectrophotometric assay, the ACE activity is monitored by measuring the rate of cleavage of a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), into hippuric acid and histidyl-leucine. The reaction is stopped, and the resulting hippuric acid is extracted and quantified by measuring its absorbance at a specific wavelength, typically around 228 nm. The presence of spiraprilat will decrease the rate of hippuric acid formation, and by measuring this rate at various inhibitor and substrate concentrations, the kinetic parameters can be determined.

Fluorescence assays offer a more sensitive alternative. These assays often utilize fluorogenic substrates that are quenched until cleaved by ACE, releasing a fluorescent signal. The increase in fluorescence over time is directly proportional to the enzyme activity. The inhibitory effect of spiraprilat can be quantified by measuring the reduction in the rate of fluorescence increase.

The data obtained from these assays are often analyzed using graphical methods like the Lineweaver-Burk plot, which can help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For many ACE inhibitors, a competitive inhibition model is observed, where the inhibitor competes with the substrate for binding to the active site of the enzyme.

Molecular Binding Studies:

Understanding the molecular interactions between spiraprilat and ACE is crucial for rational drug design and optimization. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed information about the binding affinity, stoichiometry, and thermodynamics of this interaction.

Isothermal titration calorimetry directly measures the heat changes that occur upon the binding of spiraprilat to ACE. This allows for the determination of the binding constant (K_a), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic profile of the binding event.

Surface plasmon resonance is a label-free technique that monitors the binding of spiraprilat to ACE immobilized on a sensor surface in real-time. This method can determine the association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_d) can be calculated, providing a measure of binding affinity.

Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the binding mode of spiraprilat within the active site of ACE. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the inhibitor.

Parameter Description Typical Assay/Technique
K_m (Michaelis-Menten constant) Substrate concentration at which the reaction rate is half of V_max.Spectrophotometry, Fluorescence assays
V_max (Maximum reaction velocity) The maximum rate of the enzyme-catalyzed reaction.Spectrophotometry, Fluorescence assays
K_i (Inhibition constant) A measure of the potency of an inhibitor.Spectrophotometry, Fluorescence assays
K_a (Association constant) A measure of the affinity of the inhibitor for the enzyme.Isothermal Titration Calorimetry, Surface Plasmon Resonance
K_d (Dissociation constant) The reciprocal of the association constant.Surface Plasmon Resonance
ΔH (Enthalpy change) The heat change associated with the binding event.Isothermal Titration Calorimetry
ΔS (Entropy change) The change in disorder of the system upon binding.Isothermal Titration Calorimetry

Derivatization Strategies in Analytical Procedures

Derivatization is a chemical modification technique employed in analytical chemistry to convert an analyte into a derivative with properties that are more suitable for a particular analytical method. In the context of spirapril and its active metabolite spiraprilat, derivatization can be utilized to enhance detectability, improve chromatographic separation, and increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

The carboxylic acid and secondary amine functional groups present in spiraprilat are common targets for derivatization. These modifications are often necessary because the native compound may exhibit poor chromatographic behavior or lack a suitable chromophore for UV detection or fluorophore for fluorescence detection.

Pre-column Derivatization for HPLC:

For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization is a common strategy. This involves reacting the analyte with a derivatizing reagent before its introduction into the HPLC system.

For the carboxylic acid moiety, esterification is a common approach. Reagents such as p-bromophenacyl bromide can be used to form a UV-active ester, significantly enhancing the sensitivity of UV detection.

For the secondary amine group, reagents that introduce a fluorescent tag are often employed. Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are examples of reagents that react with amines to produce highly fluorescent derivatives, allowing for sensitive detection using a fluorescence detector.

Derivatization for GC-MS:

For analysis by GC-MS, spiraprilat's low volatility and thermal instability necessitate derivatization to form more volatile and thermally stable derivatives. Silylation is a widely used technique for this purpose, where active hydrogens in the carboxylic acid and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this transformation. The resulting TMS-derivatives are more volatile and can be readily analyzed by GC-MS.

The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the desired sensitivity and selectivity of the assay.

Functional Group Derivatization Strategy Reagent Example Analytical Technique Purpose
Carboxylic AcidEsterificationp-Bromophenacyl bromideHPLC-UVEnhance UV detection
Secondary AmineFluorescent labelingDansyl chlorideHPLC-FluorescenceEnhance fluorescence detection
Carboxylic Acid & AmineSilylationBSTFAGC-MSIncrease volatility and thermal stability

Preclinical Therapeutic Potential and Investigations in Animal Models

Efficacy in Animal Models of Cardiovascular Pathologies

Spirapril (B1681985), as an angiotensin-converting enzyme (ACE) inhibitor, has been evaluated in various preclinical animal models to determine its therapeutic potential in cardiovascular diseases. These studies have provided foundational knowledge regarding its effects on blood pressure, cardiac structure, and vascular function.

The antihypertensive properties of spirapril have been demonstrated in established genetic models of hypertension. nih.gov In spontaneously hypertensive rats (SHR), a widely used model for essential hypertension, oral administration of spirapril resulted in a reduction in blood pressure. nih.gov The blood pressure-lowering effect was observed to be long-acting, with significant depression in blood pressure remaining 24 hours after administration. nih.gov Furthermore, repeated administration over five days led to a progressive decrease in blood pressure. nih.gov The efficacy of spirapril was significantly enhanced when the animals were pre-treated with the diuretic hydrochlorothiazide (B1673439). nih.gov

The mechanism of action was shown to be dependent on the renin-angiotensin system, as the compound did not elicit a blood pressure reduction in nephrectomized rats, indicating its reliance on renal renin. nih.gov Studies in conscious normotensive dogs also demonstrated dose-related decreases in blood pressure, particularly when pre-treated with a diuretic. nih.gov

Antihypertensive Effects of Spirapril in Animal Models nih.gov
Animal ModelKey Findings
Spontaneously Hypertensive Rats (SHR)Reduced blood pressure with a long-lasting effect (significant depression at 24 hours post-dose). Progressive decrease in blood pressure with twice-daily administration over 5 days.
SHR with Diuretic Pre-treatment (Hydrochlorothiazide)Magnitude of the antihypertensive response was significantly enhanced.
Nephrectomized RatsDid not reduce blood pressure, demonstrating dependence on renal renin.
Conscious Normotensive Dogs (with Diuretic Pre-treatment)Produced dose-related decreases in blood pressure.

Pathological cardiac remodeling, including left ventricular hypertrophy, is a common consequence of hypertension and myocardial infarction. nih.govekb.eg ACE inhibitors are known to play a role in mitigating these structural changes. In a rat model of experimental myocardial infarction, the administration of spirapril was investigated for its effects on the dimensions of the infarct and the development of associated complications. nih.gov The study highlighted the therapeutic potential of this ACE inhibitor in the context of ischemic heart disease in an animal model. nih.gov

Nephroprotective Effects in Experimental Kidney Disease Models

The kidneys are major target organs for the therapeutic effects of ACE inhibitors. Preclinical studies provide insight into the potential of spirapril to protect renal function in various disease states.

Diabetic nephropathy is a serious complication of diabetes, characterized by progressive kidney damage. nih.govnih.gov Animal models, such as those induced by streptozotocin, are commonly used to study this condition. innovareacademics.in While specific studies detailing the effects of spirapril in animal models of diabetic nephropathy were not identified in the search results, the class of ACE inhibitors is a cornerstone in managing this condition. nih.gov Clinical evidence supports spirapril's potential in this area, as it has been shown to decrease urinary albumin excretion, a key marker of kidney damage in nephropathy. nih.gov

Preclinical models are crucial for understanding the progression of chronic kidney disease (CKD). scispace.comgubra.dk A key preclinical investigation demonstrated that spirapril's antihypertensive action is dependent on the kidneys. nih.gov In rats that had undergone nephrectomy (surgical removal of the kidneys), spirapril did not lower blood pressure. nih.gov This finding underscores the central role of the renal renin-angiotensin system in the compound's mechanism of action and its relevance in conditions where renal function is a consideration. nih.gov

Non-Cardiovascular Investigations in Animal Models

Beyond its well-documented cardiovascular effects, the preclinical therapeutic potential of spirapril has been explored in other physiological and pathological contexts. These investigations in animal models have revealed intriguing actions of the compound, particularly in the central nervous system and in inflammatory processes.

Central Angiotensin II Modulation and Behavioral Effects (e.g., Alcohol Consumption in Mice)

The renin-angiotensin system (RAS) within the brain plays a significant role in regulating various physiological processes, including fluid balance, blood pressure, and behavior. Angiotensin II (Ang II) is a key effector molecule of this system. Research in animal models has demonstrated that pharmacological manipulation of the central RAS can influence voluntary alcohol consumption.

Spirapril, as an angiotensin-converting enzyme (ACE) inhibitor that can cross the blood-brain barrier, has been investigated for its potential to modulate alcohol intake. In a study involving wild-type rats, spirapril administration was found to significantly reduce voluntary alcohol consumption nih.gov. This effect is attributed to the inhibition of central ACE, leading to decreased production of Ang II in the brain.

To further elucidate the mechanism, the study utilized transgenic rats with reduced Ang II levels specifically in the central nervous system. In these transgenic rats, spirapril did not further influence their already low alcohol consumption, supporting the hypothesis that spirapril's effect on alcohol intake is mediated through its action on the central RAS nih.gov. The central effect of Ang II on alcohol consumption is believed to be mediated by the angiotensin AT1 receptor nih.gov. Furthermore, research suggests a link between central Ang II and dopaminergic transmission, with lower central Ang II levels being associated with reduced dopamine concentrations in the ventral tegmental area, a key region in the brain's reward system nih.gov.

These findings from preclinical models suggest a potential role for centrally acting ACE inhibitors like spirapril in modulating behaviors associated with alcohol consumption.

Table 1: Effect of Spirapril on Alcohol Consumption in Wild-Type Rats

Treatment GroupKey FindingImplication
Wild-Type Rats + SpiraprilSignificantly reduced voluntary alcohol intake. nih.govSpirapril's central action on ACE can modulate alcohol consumption behavior.
Transgenic Rats (low central Ang II) + SpiraprilNo significant change in alcohol consumption. nih.govConfirms the central mechanism of spirapril's effect on alcohol intake.

Anti-inflammatory and Anti-oxidative Mechanisms in Preclinical Inflammatory Models

The renin-angiotensin system is increasingly recognized for its role in inflammation and oxidative stress. Angiotensin II can act as a pro-inflammatory mediator, contributing to the recruitment of inflammatory cells and the production of pro-inflammatory cytokines. Consequently, ACE inhibitors are hypothesized to possess anti-inflammatory and anti-oxidative properties.

While the anti-inflammatory effects of several ACE inhibitors, such as captopril (B1668294) and enalapril (B1671234), have been documented in various preclinical models, specific investigations into spirapril's direct anti-inflammatory and anti-oxidative mechanisms are less prevalent in the available scientific literature. For instance, some studies have shown that certain ACE inhibitors can suppress the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). However, one in vitro study on human peripheral blood mononuclear cells reported that while captopril, enalapril, and cilazapril suppressed cytokine-induced cytokine synthesis, spirapril, along with ramipril (B1678797), lisinopril (B193118), and perindopril (B612348), had no significant effect on TNF synthesis. This suggests that the anti-inflammatory effects may not be a class-wide phenomenon for all ACE inhibitors or may be context-dependent.

The potential anti-oxidative effects of ACE inhibitors are thought to be mediated, in part, by the reduction of Ang II, which can stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. By inhibiting Ang II production, ACE inhibitors may help to reduce oxidative stress. However, dedicated studies investigating the specific effects of spirapril on markers of oxidative stress, such as ROS levels or the activity of antioxidant enzymes in preclinical inflammatory models, are not extensively reported.

Therefore, while the theoretical basis for spirapril possessing anti-inflammatory and anti-oxidative properties exists due to its mechanism of action as an ACE inhibitor, direct and detailed preclinical evidence specifically for spirapril in inflammatory models is limited.

Table 2: Investigated Anti-inflammatory and Anti-oxidative Mechanisms of ACE Inhibitors (with notes on Spirapril)

MechanismGeneral Finding for some ACE Inhibitors (e.g., Captopril, Enalapril)Specific Finding for Spirapril
Anti-inflammatory Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1).Reported to have no significant effect on TNF synthesis in one in vitro study.
Anti-oxidative Reduction of Angiotensin II-induced reactive oxygen species (ROS) production.Specific preclinical data on spirapril's effect on oxidative stress markers is limited.

Molecular and Cellular Interactions of Spirapril Hydrochloride with Other Agents Preclinical Focus

Synergy and Antagonism with Other RAAS Modulators in Experimental Systems

Preclinical studies have explored the combination of ACE inhibitors, such as spirapril (B1681985), with other drugs that modulate the RAAS, including aldosterone (B195564) antagonists. The rationale behind this dual-blockade strategy is to achieve a more comprehensive inhibition of the RAAS, which can be beneficial in various pathological conditions.

In a mouse model of Alport syndrome, a progressive renal disease, the addition of the aldosterone antagonist spironolactone (B1682167) to ongoing therapy with the ACE inhibitor ramipril (B1678797) was investigated. nih.govmdpi.com This combination therapy resulted in a more significant reduction in proteinuria and fibrosis compared to ACE inhibitor monotherapy. mdpi.com Specifically, at 75 and 100 days of age, mice receiving the dual therapy showed significantly reduced matrix accumulation, as well as less tubulointerstitial and glomerular scar-tissue formation, when compared to both untreated mice and those receiving only ramipril. mdpi.com This suggests a synergistic organoprotective effect in this experimental model of chronic kidney disease.

Similarly, in animal models of heart failure, the combination of an ACE inhibitor with an aldosterone antagonist has been shown to be advantageous. In dogs with dilated cardiomyopathy, the co-administration of enalapril (B1671234) and spironolactone was found to be safe and did not lead to clinically significant adverse effects on serum electrolyte concentrations. nih.gov This combination is also used in veterinary medicine to treat certain types of congestive heart failure in dogs. vcahospitals.com While these studies were not conducted with spirapril specifically, the observed synergistic and beneficial effects are considered to be a class effect of ACE inhibitors when combined with aldosterone antagonists, providing a strong rationale for similar interactions with spirapril.

CombinationAnimal ModelKey Preclinical Findings
ACE Inhibitor (Ramipril) + SpironolactoneMouse model of Alport SyndromeDual therapy was superior in preserving kidney function and architecture, and delaying renal fibrosis compared to ACE inhibitor monotherapy. mdpi.com
ACE Inhibitor (Enalapril) + SpironolactoneDogs with dilated cardiomyopathyCombination therapy was well-tolerated and did not cause serious adverse effects on serum electrolytes. nih.gov

In Vitro and Animal Studies of Interactions with Other Pharmacological Classes (e.g., Diuretics)

The interaction between ACE inhibitors and diuretics has been extensively studied in preclinical models, particularly in the context of hypertension. These studies have generally demonstrated a synergistic or additive antihypertensive effect.

In spontaneously hypertensive rats (SHR), the combination of the ACE inhibitor captopril (B1668294) and the diuretic hydrochlorothiazide (B1673439) (HCTZ) resulted in a synergistic blood pressure-lowering effect. nih.gov While either drug alone produced a modest reduction in mean arterial blood pressure, the combination therapy led to a significantly greater and more sustained decrease. nih.gov The proposed mechanism for this synergy involves the diuretic-induced activation of the renin-angiotensin system, which makes blood pressure more dependent on this system and thus more responsive to the effects of ACE inhibition. nih.gov

Further preclinical research in a mouse model of contact hypersensitivity has shown that the combination of captopril with either furosemide (B1674285) or hydrochlorothiazide can modulate macrophage functions, suggesting that this drug combination may also have immunomodulatory effects. mdpi.com In healthy dogs, the co-administration of the ACE inhibitor enalapril did not suppress the furosemide-induced activation of the RAAS, as measured by urinary aldosterone excretion. nih.gov

While a clinical study in healthy volunteers showed no significant pharmacokinetic interaction between spirapril and hydrochlorothiazide and suggested an additive rather than synergistic effect on blood pressure after a single dose, the preclinical evidence with other ACE inhibitors in hypertensive animal models points towards a synergistic antihypertensive interaction with chronic administration. nih.govsci-hub.se

Drug CombinationExperimental ModelObserved Effect
Captopril + HydrochlorothiazideSpontaneously Hypertensive RatsSynergistic antihypertensive effect. nih.gov
Captopril + Furosemide/HydrochlorothiazideMouse Contact Hypersensitivity ModelModulation of macrophage functions. mdpi.com
Enalapril + FurosemideHealthy DogsEnalapril did not suppress furosemide-induced RAAS activation. nih.gov

Modulation of Drug-Metabolizing Enzymes and Transporters by Spirapril (hydrochloride) in Preclinical Liver/Kidney Models

The potential for spirapril to modulate drug-metabolizing enzymes and transporters has been investigated in preclinical studies. Spirapril is a prodrug that is hydrolyzed in the liver by carboxylesterases to its active metabolite, spiraprilat (B1681079). This metabolic activation is not primarily dependent on the cytochrome P450 (CYP) enzyme system.

In terms of drug transporters, a systematic in vitro investigation of the interaction of several ACE inhibitors with H+/peptide transporters (PEPT1 and PEPT2) was conducted. These transporters are involved in the absorption and disposition of various drugs. The study found that spirapril displayed a medium affinity for both PEPT1 and PEPT2. This suggests that spirapril has the potential to interact with these transporters, which could theoretically affect its own disposition or that of other drugs that are also substrates for PEPT1 and PEPT2.

System StudiedPreclinical ModelKey Findings
MetabolismIn vivo (general)Spirapril is a prodrug converted to spiraprilat by hepatic carboxylesterases.
H+/Peptide Transporters (PEPT1 and PEPT2)In vitro cell-based assaysSpirapril exhibits medium affinity for both PEPT1 and PEPT2.

Future Directions and Emerging Research Avenues for Spirapril Hydrochloride

Exploration of Novel Molecular Targets and Off-Target Effects

While the primary mechanism of Spirapril (B1681985) (hydrochloride) is the inhibition of the angiotensin-converting enzyme (ACE), future research is geared towards identifying other potential molecular interactions that may contribute to its therapeutic profile or present novel applications. patsnap.comdrugbank.com The active metabolite, spiraprilat (B1681079), is known to compete with angiotensin I at the ACE binding site, but it may also influence kininase II, an enzyme identical to ACE that is responsible for degrading the vasodilator bradykinin (B550075). drugbank.com This dual action is a characteristic of many ACE inhibitors, but the specific implications for spirapril require deeper investigation.

A key structural feature of spirapril is its spirocyclic pyrrolidine moiety. pharmablock.com This three-dimensional structure is theorized to enable more extensive and tighter interactions with target proteins. pharmablock.com This could lead to higher potency and greater selectivity, potentially minimizing interactions with unintended molecules, known as off-target effects. pharmablock.commdpi.com Future research will likely focus on comparative studies to determine if this unique structure translates to a more favorable off-target profile compared to other ACE inhibitors that lack this feature. Identifying any unique off-target effects or novel binding partners could open up new therapeutic indications for the compound. mdpi.com

Development of Advanced Drug Delivery Systems for Preclinical Applications (e.g., Nanoparticles)

The development of advanced drug delivery systems represents a critical frontier for enhancing the therapeutic efficacy of established drugs like spirapril. While no specific nanoformulations for spirapril have been detailed in preclinical literature, the field of nanoparticle-based therapies for hypertension shows significant promise. msu.edu Such systems are being designed to improve the bioavailability and solubility of antihypertensive drugs, which can lead to more stable and prolonged therapeutic effects. msu.eduresearchgate.net

Future preclinical research on spirapril is expected to explore various nanocarrier platforms. These advanced delivery systems offer the potential for targeted drug release, which could concentrate the therapeutic agent at specific sites of action, such as vascular tissues or the kidneys, thereby enhancing efficacy and reducing systemic exposure. nih.govnih.gov

Table 1: Potential Preclinical Nanoparticle-Based Delivery Systems for Spirapril

Nanoparticle TypePotential Advantage for Spirapril DeliveryResearch Focus in Preclinical Models
Polymeric Nanoparticles Controlled and sustained release, improved stability.Evaluating release kinetics and impact on blood pressure control over extended periods in animal models.
Lipid Nanoparticles Enhanced bioavailability for oral administration, potential for tissue targeting.Assessing oral absorption efficiency and biodistribution to key cardiovascular tissues.
Micelles Improved solubility of poorly water-soluble drug forms.Formulation development to increase drug loading and stability for preclinical testing.
Dendrimers Precise drug loading and surface functionalization for targeting.Investigating targeted delivery to specific receptors on vascular smooth muscle or endothelial cells.

These investigations are essential to determine if nanoformulations can overcome limitations of conventional delivery, potentially leading to improved patient outcomes. nih.gov

Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Spirapril (hydrochloride) Research

Modern "multi-omics" technologies offer powerful tools to gain a comprehensive understanding of a drug's effect on biological systems. To date, specific multi-omics studies on spirapril have not been prominent in published research. However, the application of genomics, proteomics, and metabolomics is a logical and crucial next step in elucidating its broader physiological impact. revespcardiol.org

Proteomics and metabolomics, in particular, can provide unbiased insights into the pathophysiological processes affected by spirapril beyond the renin-angiotensin system. revespcardiol.orgnih.gov For instance, analyzing the serum proteome and metabolome of hypertensive animal models treated with spirapril could reveal novel biomarkers of drug response and uncover previously unknown mechanisms of action. nih.govnih.gov Such studies have been used to identify the molecular targets and pathways affected by other antihypertensive interventions. nih.gov

Future research employing these strategies could:

Identify Genetic Markers: Genomic studies could help identify genetic variations that influence a patient's response to spirapril, paving the way for personalized medicine.

Discover Novel Biomarkers: Proteomic analysis of plasma or tissues after spirapril administration might uncover proteins that serve as biomarkers for therapeutic efficacy or cardiovascular remodeling. researchgate.net

Elucidate Metabolic Shifts: Metabolomics can map the changes in metabolic pathways in response to spirapril, offering a deeper understanding of its effects on systemic metabolism and cardiovascular health. nih.govresearchgate.net

Combination Therapy Investigations in Complex Animal Disease Models

The clinical efficacy of spirapril is well-established, both as a monotherapy and in combination with other antihypertensives like hydrochlorothiazide (B1673439). nih.govnih.gov However, there is a need for more extensive preclinical research into its use in combination therapies for complex diseases. The standard approach in veterinary medicine, for example, often involves combining ACE inhibitors with other cardiovascular drugs to manage congestive heart failure in animal models. msdvetmanual.comnih.govresearchgate.net

Future preclinical studies should focus on complex animal models that more accurately reflect human diseases with multiple underlying factors. ijprajournal.comfrontiersin.org This includes models of hypertensive heart disease, diabetic nephropathy, or heart failure with preserved ejection fraction. In these models, combining spirapril with drugs from other classes—such as mineralocorticoid receptor antagonists (MRAs), angiotensin II receptor blockers (ARBs), or novel anti-diabetic agents—could be investigated.

Table 2: Potential Combination Therapies for Spirapril in Preclinical Models

Drug Class CombinationTarget Disease ModelPotential Synergistic Effect
Spirapril + MRA (e.g., Spironolactone) Congestive Heart Failure, Chronic Kidney DiseaseEnhanced reduction of fibrosis and inflammation.
Spirapril + SGLT2 Inhibitor Diabetic Cardiomyopathy/NephropathyImproved glycemic control and complementary organ protection.
Spirapril + Neprilysin Inhibitor Heart Failure with Reduced Ejection FractionDual modulation of the renin-angiotensin and natriuretic peptide systems.

These investigations would provide a strong rationale for subsequent clinical trials in patients with complex cardiovascular conditions. nih.gov

Repurposing Potential in Non-Cardiovascular Preclinical Disease Models

Drug repurposing—finding new uses for approved drugs—is a cost-effective strategy to address unmet medical needs. nih.gov While spirapril is primarily a cardiovascular drug, emerging preclinical evidence suggests it may have utility in other areas. The ability of spirapril to cross the blood-brain barrier and inhibit ACE activity in the brain points toward potential neurological applications. medchemexpress.com

A notable preclinical study demonstrated that spirapril could decrease voluntary alcohol intake in a specific mouse model. medchemexpress.com This effect is thought to be mediated by the reduction of central angiotensin II levels, suggesting a potential role in addiction medicine. medchemexpress.com

Table 3: Preclinical Findings on Spirapril Repurposing

Research AreaAnimal ModelKey FindingPotential Implication
Neurology/Addiction TGM123 MiceSpirapril (10 mg/kg) decreased alcohol intake and reduced brain ACE activity by 40.2%. medchemexpress.comPotential therapeutic for alcohol use disorder.

Future preclinical research should expand on these findings and explore other non-cardiovascular applications. Given the role of the renin-angiotensin system in inflammation and fibrosis, spirapril could be repurposed for inflammatory diseases, certain cancers, or neurodegenerative disorders where these processes are implicated. frontiersin.orgmdpi.com Systematic screening in various preclinical disease models is warranted to unlock the full therapeutic potential of this established compound.

Q & A

Q. What is the mechanism of action of Spirapril hydrochloride in hypertension management, and how should in vitro ACE inhibition assays be designed to evaluate its activity?

Spirapril hydrochloride is a prodrug converted to its active metabolite, spiraprilat, which competitively inhibits angiotensin-converting enzyme (ACE), preventing angiotensin I conversion to angiotensin II. To assess ACE inhibition:

  • Use cell-free assays with purified ACE enzyme and synthetic angiotensin I as the substrate.
  • Measure residual angiotensin II via HPLC or fluorometric detection .
  • Include positive controls (e.g., captopril) and validate spiraprilat’s IC50 in dose-response studies.

Q. What are the key physicochemical properties of Spirapril hydrochloride that influence preclinical formulation?

PropertyValue/DescriptionRelevance
SolubilityVery slight in water; soluble in methanolAffects dissolution and bioavailability
StabilityHygroscopic; store in airtight containersPrevents degradation in humid conditions
Melting PointNot explicitly reported (see Ph. Eur. 8)Guides storage and handling
Reference: .

Q. How can researchers optimize in vivo studies to capture Spirapril hydrochloride’s metabolic conversion to spiraprilat?

  • Administer Spirapril hydrochloride orally in animal models (typical dose: 6 mg/kg/day) .
  • Collect plasma samples at timed intervals post-administration.
  • Use LC-MS/MS to quantify spiraprilat levels, ensuring calibration with synthetic standards .

Advanced Research Questions

Q. How can discrepancies between in silico genotoxicity predictions and empirical findings for Spirapril hydrochloride be resolved?

  • Methodology :
  • Perform micronucleus assays (as done for ramipril ) to validate chromosomal damage.
  • Compare computational predictions (e.g., QSAR models) with in vitro Ames test outcomes.
  • Adjust for false positives by analyzing structural alerts (e.g., diketopiperazine formation) .

Q. What experimental approaches are critical for studying solid-state cyclization and molecular mobility in Spirapril hydrochloride?

  • Use X-ray diffraction (XRD) to analyze crystal structure and intermolecular distances (>5 Å between reactive groups) .
  • Conduct dynamic vapor sorption (DVS) to assess hygroscopicity-driven amorphous phase formation, which increases molecular mobility and degradation .

Q. How should stability studies be designed to assess cyclized diketopiperazine impurities under varying storage conditions?

  • Store samples at accelerated conditions (40°C/75% RH) and monitor impurities via HPLC-UV .
  • Correlate impurity formation with moisture content using Karl Fischer titration .
  • Include controls with desiccants to isolate humidity effects.

Q. What statistical frameworks ensure robust interpretation of preclinical dose-response data for Spirapril hydrochloride?

  • Follow NIH guidelines :
  • Report exact sample sizes (n), randomization methods, and blinding protocols.
  • Use two-tailed tests with adjustments for multiple comparisons (e.g., Bonferroni correction).
  • Specify effect sizes and confidence intervals in dose-response curves .

Q. Which in vitro models are appropriate for validating Spirapril hydrochloride’s genotoxic potential?

  • Prioritize human lymphoblastoid TK6 cells for micronucleus assays due to their sensitivity to clastogens.
  • Combine with Comet assays to detect DNA strand breaks, addressing limitations of in silico predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.